molecular formula C9H17BrN2O2S B13581359 Tert-butyl2-(2-imino-1,3-thiazolidin-3-yl)acetatehydrobromide

Tert-butyl2-(2-imino-1,3-thiazolidin-3-yl)acetatehydrobromide

Cat. No.: B13581359
M. Wt: 297.21 g/mol
InChI Key: GGHNGVNPNYORRS-UHFFFAOYSA-N
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Description

Tert-butyl2-(2-imino-1,3-thiazolidin-3-yl)acetatehydrobromide is a compound that belongs to the class of thiazolidines, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. Thiazolidines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

The synthesis of Tert-butyl2-(2-imino-1,3-thiazolidin-3-yl)acetatehydrobromide typically involves the condensation of a thiol with an aldehyde or ketone. One common method is the reaction of thioglycolic acid with an appropriate aldehyde in the presence of a catalyst. This reaction can be carried out under mild conditions and often yields high purity products . Industrial production methods may involve multicomponent reactions, click chemistry, and green chemistry approaches to improve selectivity, yield, and environmental sustainability .

Chemical Reactions Analysis

Tert-butyl2-(2-imino-1,3-thiazolidin-3-yl)acetatehydrobromide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Tert-butyl2-(2-imino-1,3-thiazolidin-3-yl)acetatehydrobromide involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The presence of the thiazolidine ring enhances its ability to interact with biological targets, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

Tert-butyl2-(2-imino-1,3-thiazolidin-3-yl)acetatehydrobromide can be compared with other thiazolidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H17BrN2O2S

Molecular Weight

297.21 g/mol

IUPAC Name

tert-butyl 2-(2-imino-1,3-thiazolidin-3-yl)acetate;hydrobromide

InChI

InChI=1S/C9H16N2O2S.BrH/c1-9(2,3)13-7(12)6-11-4-5-14-8(11)10;/h10H,4-6H2,1-3H3;1H

InChI Key

GGHNGVNPNYORRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1CCSC1=N.Br

Origin of Product

United States

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